

Application Notes and Protocols for Radiolabeling 6-Hydroxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Hydroxyquinazolin-4(3H)-one**

Cat. No.: **B096356**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist Abstract

These application notes provide a comprehensive technical guide for the radiolabeling of **6-Hydroxyquinazolin-4(3H)-one**, a heterocyclic scaffold of significant interest in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the strategic considerations and mechanistic underpinnings of radiolabeling techniques. We will explore methodologies for the introduction of Carbon-14, Tritium, and radioiodine isotopes, addressing the unique chemical properties of the quinazolinone core and the influence of the 6-hydroxyl group. Detailed, field-tested protocols are provided, alongside a discussion of the rationale for isotope selection in the context of drug discovery and development. This guide is intended to empower researchers to design and execute robust radiolabeling campaigns for this important class of molecules.

Introduction: The Strategic Imperative of Radiolabeling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is a complex and data-intensive process. Radiolabeled compounds are indispensable tools in this endeavor, providing quantitative insights into the absorption, distribution, metabolism, and excretion (ADME) of a

new chemical entity.[1] The choice of isotope and the position of the radiolabel are critical decisions that can significantly impact the quality and interpretability of the resulting data.

- Carbon-14 (¹⁴C): With its long half-life (5730 years) and low-energy beta emission, ¹⁴C is the gold standard for quantitative mass balance and metabolite profiling studies.[2] Its incorporation into the core scaffold of a molecule ensures that the radiolabel is retained throughout metabolic transformations, allowing for a complete accounting of the drug's fate in vivo.[1][2]
- Tritium (³H): As a beta emitter with a shorter half-life than ¹⁴C (12.3 years), tritium is well-suited for in vitro applications such as receptor binding assays and autoradiography, where high specific activity is advantageous.[3] Tritium labeling can often be achieved through late-stage hydrogen isotope exchange reactions, providing a more direct route to the final radiolabeled product.[4]
- Radioiodine (¹²⁵I, ¹²³I, ¹³¹I): These isotopes are primarily used for in vitro assays (¹²⁵I) and in vivo imaging (¹²³I for SPECT, ¹³¹I for therapy). Radioiodination is typically a late-stage functionalization, often on activated aromatic rings.

This guide will focus on providing practical, detailed protocols for the introduction of these key isotopes into the **6-Hydroxyquinazolin-4(3H)-one** scaffold.

The Target Molecule: 6-Hydroxyquinazolin-4(3H)-one

Chemical Structure:

Caption: Chemical structure of **6-Hydroxyquinazolin-4(3H)-one**.

Key Physicochemical Properties and Stability:

The quinazolinone ring system is generally robust and stable to a range of chemical conditions, including oxidation, reduction, and hydrolysis in cold, dilute acidic or alkaline solutions. However, it is susceptible to degradation upon boiling in acidic or alkaline media.[5] The phenolic hydroxyl group at the 6-position is a key functional group to consider during radiolabeling. While generally stable to substitution and elimination reactions,[6] its acidic nature can influence the reactivity of the aromatic ring and may require protection under certain reaction conditions. Phenolic compounds are also known to be excellent radical scavengers, a

property that should be considered in the context of radiolabeling reactions that may involve radical intermediates.^[7]

Radiolabeling Strategies and Protocols

Carbon-14 Labeling

The introduction of a ¹⁴C label into the quinazolinone core provides a metabolically stable tracer ideal for ADME studies.^[2] A common and effective strategy involves the use of a ¹⁴C-labeled precursor, such as [carboxyl-¹⁴C]-2-aminobenzoic acid, which can be cyclized to form the quinazolinone ring.

Workflow for [4-¹⁴C]-6-Hydroxyquinazolin-4(3H)-one Synthesis:

Caption: Workflow for Carbon-14 labeling of **6-Hydroxyquinazolin-4(3H)-one**.

Protocol for the Synthesis of [4-¹⁴C]-6-Hydroxyquinazolin-4(3H)-one:

This protocol is adapted from established methods for the synthesis of ¹⁴C-labeled quinazolin-4(3H)-ones.^[8]

Materials:

- [carboxyl-¹⁴C]-2-Amino-6-hydroxybenzoic acid (precursor, requires custom synthesis)
- Formamide
- Microwave synthesis vials
- HPLC system with a radioactivity detector
- Radio-TLC scanner
- Scintillation counter

Procedure:

- Reaction Setup: In a microwave synthesis vial, combine [carboxyl-¹⁴C]-2-Amino-6-hydroxybenzoic acid (1 eq, specific activity to be determined by the requirements of the

study) and formamide (excess, e.g., 10-20 eq).

- Microwave Reaction: Seal the vial and subject the mixture to microwave irradiation. Typical conditions may involve heating to 150-180°C for 5-15 minutes. These parameters should be optimized on a small scale with non-radiolabeled material first.
- Work-up: After cooling, the reaction mixture is diluted with water to precipitate the crude product. The solid is collected by filtration and washed with water.
- Purification: The crude [4-¹⁴C]-**6-Hydroxyquinazolin-4(3H)-one** is purified by preparative reverse-phase HPLC. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. The fraction containing the product is collected, and the solvent is removed under reduced pressure.
- Analysis and Characterization:
 - Radiochemical Purity: Assessed by radio-TLC and analytical radio-HPLC.[5][9][10]
 - Chemical Purity: Determined by HPLC with UV detection.
 - Identity Confirmation: Confirmed by co-elution with an authentic, non-labeled standard on HPLC and by LC-MS.
 - Specific Activity: Determined by measuring the radioactivity of a known mass of the purified product using a calibrated scintillation counter.

Data Summary Table for Carbon-14 Labeling:

Parameter	Typical Range/Value
Precursor	[carboxyl- ¹⁴ C]-2-Amino-6-hydroxybenzoic acid
Reagents	Formamide
Reaction Conditions	Microwave, 150-180°C, 5-15 min
Radiochemical Yield	50-70% (reported for similar quinazolinones)[8]
Radiochemical Purity	>98%
Purification Method	Preparative RP-HPLC
Analytical Methods	Radio-HPLC, Radio-TLC, LC-MS

Tritium Labeling

Tritium labeling can be achieved through several methods, with hydrogen isotope exchange (HIE) being a particularly attractive late-stage strategy.[4] This method involves the exchange of hydrogen atoms on the molecule with tritium from a tritium source, often catalyzed by a metal. For **6-Hydroxyquinazolin-4(3H)-one**, the aromatic protons are potential sites for tritiation. The hydroxyl group may also facilitate ortho-tritiation.

Workflow for Tritium Labeling of **6-Hydroxyquinazolin-4(3H)-one** by HIE:

Caption: Workflow for Tritium labeling of **6-Hydroxyquinazolin-4(3H)-one**.

Protocol for the Tritiation of **6-Hydroxyquinazolin-4(3H)-one**:

This protocol is a general procedure based on established HIE methods for aromatic compounds.[4][11]

Materials:

- **6-Hydroxyquinazolin-4(3H)-one**
- Tritium gas (T_2)
- Iridium or Ruthenium-based HIE catalyst (e.g., Crabtree's catalyst)

- Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Methanol
- HPLC system with a radioactivity detector
- Radio-TLC scanner
- Scintillation counter

Procedure:

- Reaction Setup: In a specialized tritiation vessel, dissolve **6-Hydroxyquinazolin-4(3H)-one** and the HIE catalyst in the anhydrous solvent under an inert atmosphere.
- Tritiation: Introduce tritium gas into the vessel and stir the reaction mixture at a specified temperature (can range from room temperature to elevated temperatures) for a set period (typically several hours). The reaction conditions will need to be optimized.
- Removal of Labile Tritium: After the reaction, the excess tritium gas is recovered. The solvent is removed, and the residue is repeatedly dissolved in methanol and evaporated to exchange any labile tritium (e.g., from the hydroxyl and N-H groups) with protons.
- Purification: The non-volatile residue is purified by preparative reverse-phase HPLC to separate the tritiated product from unlabeled starting material and any radiolabeled byproducts.
- Analysis and Characterization:
 - Radiochemical Purity: Assessed by radio-TLC and analytical radio-HPLC.
 - Chemical Purity: Determined by HPLC with UV detection.
 - Identity Confirmation: Confirmed by co-elution with an authentic, non-labeled standard.
 - Position of Labeling: Can be inferred from the reaction mechanism or determined by tritium NMR if required.

- Specific Activity: Determined by scintillation counting of a quantified sample.

Data Summary Table for Tritium Labeling:

Parameter	Typical Range/Value
Precursor	6-Hydroxyquinazolin-4(3H)-one
Reagents	Tritium gas, HIE catalyst (e.g., Iridium-based)
Reaction Conditions	Room temperature to 80°C, 2-24 hours
Radiochemical Yield	Highly variable, dependent on optimization (10-50%)
Radiochemical Purity	>98%
Purification Method	Preparative RP-HPLC
Analytical Methods	Radio-HPLC, Radio-TLC, Scintillation Counting

Radioiodination

Radioiodination is a common method for labeling molecules for use in immunoassays and imaging. The most common approach for aromatic systems is electrophilic iodination of an activated ring or, more reliably, through a stannylated precursor. Given the presence of the electron-donating hydroxyl group, direct electrophilic iodination at the 5 or 7 position is possible, but may lead to a mixture of products. A more regioselective approach is via an organotin precursor.

Workflow for Radioiodination via a Stannylated Precursor:

Caption: Workflow for Radioiodination of **6-Hydroxyquinazolin-4(3H)-one**.

Protocol for the Synthesis of [¹²⁵I]-6-Hydroxy-X-iodoquinazolin-4(3H)-one:

This protocol is based on well-established methods for the radioiodination of quinazolinone derivatives.[\[12\]](#) A bromo-substituted precursor at either the 5 or 7 position would be required.

Materials:

- 6-Hydroxy-X-(tributylstannylyl)quinazolin-4(3H)-one (precursor)
- Sodium [¹²⁵I]iodide
- Iodogen® or other oxidizing agent
- Phosphate buffer, pH 7.4
- HPLC system with a radioactivity detector
- Radio-TLC scanner

Procedure:

- Reaction Setup: Coat a reaction vial with Iodogen®. Add the stannylated precursor dissolved in a suitable organic solvent (e.g., ethanol).
- Radioiodination: To the vial, add the sodium [¹²⁵I]iodide in phosphate buffer. Allow the reaction to proceed at room temperature for 10-30 minutes.
- Quenching: Quench the reaction by adding a solution of sodium bisulfite.
- Purification: The reaction mixture is directly injected onto a preparative or semi-preparative reverse-phase HPLC column for purification.
- Analysis and Characterization:
 - Radiochemical Purity: Assessed by radio-TLC and analytical radio-HPLC.
 - Identity Confirmation: Confirmed by co-elution with an authentic, non-labeled iodo-standard.
 - Specific Activity: Determined based on the amount of radioactivity incorporated and the mass of the precursor used.

Data Summary Table for Radioiodination:

Parameter	Typical Range/Value
Precursor	6-Hydroxy-X-(tributylstannyly)quinazolin-4(3H)-one
Reagents	Na[¹²⁵ I], Iodogen®
Reaction Conditions	Room temperature, 10-30 minutes
Radiochemical Yield	60-90%
Radiochemical Purity	>98%
Purification Method	Preparative RP-HPLC
Analytical Methods	Radio-HPLC, Radio-TLC

Troubleshooting and Expert Insights

- Low Radiochemical Yield:
 - For ¹⁴C labeling: Incomplete cyclization may be the cause. Optimize microwave conditions (temperature, time). Ensure the purity of the starting materials.
 - For ³H labeling: Catalyst deactivation or poor substrate solubility. Screen different HIE catalysts and solvent systems.
 - For Radioiodination: Inefficient oxidation or decomposition of the stannyly precursor. Ensure the Iodogen® is fresh and the precursor is pure.
- Poor Purity:
 - Side reactions are a likely cause. For ¹⁴C labeling, high temperatures can lead to decomposition. For radioiodination, radiolysis can be an issue at high radioactivity concentrations. Optimize purification methods, including HPLC gradient and column selection.
- Protecting the 6-Hydroxyl Group:

- In some cases, particularly if harsh basic conditions are required for a labeling step, protection of the phenolic hydroxyl may be necessary. A methoxymethyl (MOM) or benzyl (Bn) ether are potential protecting groups that can be removed under mild acidic or hydrogenolysis conditions, respectively. The need for protection should be evaluated on a case-by-case basis during the development of the labeling chemistry.

Conclusion

The successful radiolabeling of **6-Hydroxyquinazolin-4(3H)-one** is a critical step in advancing our understanding of its biological activity and potential as a therapeutic agent. The choice of isotope and labeling strategy should be guided by the specific research question being addressed. The protocols and insights provided in these application notes offer a robust framework for the synthesis of high-quality radiolabeled **6-Hydroxyquinazolin-4(3H)-one**, empowering researchers to generate the critical data needed to drive their drug discovery programs forward.

References

- UCLA Technology Marketplace. (2019). High-Throughput Radio-TLC Analysis. [\[Link\]](#)
- Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. *Molecules*, 28(3), 978. [\[Link\]](#)
- Baran, P. S., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. *Organic Letters*, 25(39), 7230–7235. [\[Link\]](#)
- Carlson, J. C., et al. (2021). A rapid and systematic approach for the optimization of radio-TLC resolution. *EJNMMI Radiopharmacy and Chemistry*, 6(1), 1-15. [\[Link\]](#)
- Almac Group. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. *Chemicals Knowledge Hub*. [\[Link\]](#)
- Longdom Publishing. (2022). Advances in Radio Thin Layer Chromatography (Radio-TLC). *Journal of Analytical and Bioanalytical Techniques*, 13(S11), 003. [\[Link\]](#)
- Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. *Angewandte Chemie International Edition*, 57(11), 2602-2627. [\[Link\]](#)
- Kopf, S., & Bourriquen, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. *Chemical Reviews*, 122(6), 6634–6718. [\[Link\]](#)
- ANSTO. (n.d.). Radioanalytical measurement. [\[Link\]](#)
- Asadi, M., et al. (2017). Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. *Research in Pharmaceutical Sciences*, 12(5), 396–403. [\[Link\]](#)

- Reid, M., et al. (2019). Tritium labelling of pharmaceuticals. *Journal of Labelled Compounds and Radiopharmaceuticals*, 62(10), 635-647. [\[Link\]](#)
- Ho, D. N., et al. (2002). Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy.
- Fassihi, A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. *DARU Journal of Pharmaceutical Sciences*, 23(1), 39. [\[Link\]](#)
- Saemian, N., et al. (2009). Synthesis of a series of carbon-14 labelled 4-aminoquinazolines and quinazolin-4 (3H)-ones. *Journal of Labelled Compounds and Radiopharmaceuticals*, 52(11), 485-489. [\[Link\]](#)
- ŠKOBISOVA, A., et al. (2016). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. *Molecules*, 21(11), 1501. [\[Link\]](#)
- Moravek, Inc. (n.d.). What Makes Carbon-14 Ideal For Isotopic API Labeling?. [\[Link\]](#)
- ŠKOBISOVA, A., et al. (2016). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. *Molecules*, 21(11), 1501. [\[Link\]](#)
- Dolenc, M. S., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. *ACS Omega*, 5(13), 7485–7494. [\[Link\]](#)
- Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. *Iranian Journal of Pharmaceutical Research*, 12(3), 417–426. [\[Link\]](#)
- Matić, S., et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). *Journal of the Serbian Chemical Society*, 84(11), 1205-1215. [\[Link\]](#)
- Audisio, D., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. *JACS Au*, 2(6), 1269–1282. [\[Link\]](#)
- Dolenc, M. S., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. *ACS Omega*, 5(13), 7485–7494. [\[Link\]](#)
- Gosa, C., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. *Antioxidants*, 11(4), 742. [\[Link\]](#)
- Perry, G. J., et al. (2022). Historical timeline of carbon-14 uses and applications. *Journal of Labelled Compounds and Radiopharmaceuticals*, 65(13), 394-405. [\[Link\]](#)
- Fassihi, A., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. *Iranian Journal of Pharmaceutical Research*, 11(2), 539–548. [\[Link\]](#)
- Wang, Y., et al. (2023). Cyclization Reaction of α -Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. *ACS Omega*, 8(1), 1195–1205. [\[Link\]](#)

- Li, Y., et al. (2021). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. *Molecules*, 26(16), 4984. [\[Link\]](#)
- Zlatopolskiy, B. D., et al. (2015). Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield.
- Wang, M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. *Pharmaceutics*, 14(12), 2616. [\[Link\]](#)
- Audisio, D., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. *JACS Au*, 2(6), 1269–1282. [\[Link\]](#)
- LibreTexts. (2023). Reactivity of Phenols. Chemistry LibreTexts. [\[Link\]](#)
- Selcia. (2010). custom carbon-14 radiolabelling. [\[Link\]](#)
- Di Gion, et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. *Pharmaceutics*, 15(1), 93. [\[Link\]](#)
- Baran, P. S., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. *Organic Letters*, 25(39), 7230–7235. [\[Link\]](#)
- Baran, P. S., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. *Organic Letters*, 25(39), 7230–7235. [\[Link\]](#)
- SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 2-Amino-6-hydroxybenzoic acid. PubChem. [\[Link\]](#)
- Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. *Acta Poloniae Pharmaceutica*, 60(3), 209-215. [\[Link\]](#)
- Al-Majd, L. A., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. *Scientific Reports*, 12(1), 21623. [\[Link\]](#)
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [\[Link\]](#)
- Li, B., et al. (2019). Enrichment of Novel Quinazoline Derivatives With High Antitumor Activity in Mitochondria Tracked by Its Self-Fluorescence. *European Journal of Medicinal Chemistry*, 178, 25-36. [\[Link\]](#)
- Rudolph, J., et al. (2007). Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity. *Journal of Medicinal Chemistry*, 50(21), 5202-5216. [\[Link\]](#)
- Nuñez-Montenegro, D., et al. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous. *The Journal of Physical Chemistry A*, 124(45), 9359-9369. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. [moravek.com](https://www.moravek.com) [moravek.com]
- 3. [scispace.com](https://www.scispace.com) [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-throughput radio-TLC analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 8. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 9. Technology -2019-643 HIGH-THROUGHPUT RADIO-TLC ANALYSIS [ucla.technologypublisher.com]
- 10. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling 6-Hydroxyquinazolin-4(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096356#techniques-for-radiolabeling-6-hydroxyquinazolin-4-3h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com